5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid
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Overview
Description
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. It is characterized by the presence of a bromine atom at the 5th position and a 1-methylpyrrolidin-3-yl group attached via an oxygen atom at the 2nd position of the nicotinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid typically involves the following steps:
Coupling Reaction: The 1-methylpyrrolidin-3-yl group is introduced via a coupling reaction, often using a suitable base and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and coupling reactions, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted nicotinic acid derivatives.
Scientific Research Applications
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-pyridinecarboxylic acid.
Nicotinic Acid:
Isonicotinic Acid: 4-pyridinecarboxylic acid.
Uniqueness
5-Bromo-2-((1-methylpyrrolidin-3-yl)oxy)nicotinic acid is unique due to the presence of the bromine atom and the 1-methylpyrrolidin-3-yl group, which confer distinct chemical and biological properties compared to other pyridinecarboxylic acids .
Properties
Molecular Formula |
C11H13BrN2O3 |
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Molecular Weight |
301.14 g/mol |
IUPAC Name |
5-bromo-2-(1-methylpyrrolidin-3-yl)oxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H13BrN2O3/c1-14-3-2-8(6-14)17-10-9(11(15)16)4-7(12)5-13-10/h4-5,8H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
XVNOWVJVNLHCSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC2=C(C=C(C=N2)Br)C(=O)O |
Origin of Product |
United States |
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